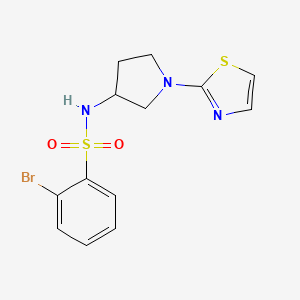

2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2S2/c14-11-3-1-2-4-12(11)21(18,19)16-10-5-7-17(9-10)13-15-6-8-20-13/h1-4,6,8,10,16H,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCURSCWJIATOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Br)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrolidine ring, and finally, the attachment of the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that thiazole derivatives, including those with benzenesulfonamide moieties, exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiazole-bearing compounds possess enhanced efficacy against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide | E. coli | 20 | 15 |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | S. aureus | 25 | 10 |

| N-(thiazol-2-yl)-benzenesulfonamide | K. pneumoniae | 18 | 12 |

Anticancer Properties

The anticancer potential of thiazole derivatives is well-documented. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results suggest that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development .

Case Study: Anticancer Activity Evaluation

A study evaluated a series of thiazole derivatives for their anticancer activity using the Sulforhodamine B assay. Compounds were tested against MCF7 cells, revealing that several analogs exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Anticonvulsant Effects

Recent research has highlighted the anticonvulsant properties of thiazole-containing compounds. The structure of this compound suggests potential activity in modulating neuronal excitability. A related study demonstrated that thiazole-based compounds could effectively reduce seizure activity in animal models .

Table 2: Anticonvulsant Activity in Animal Models

| Compound Name | Model Used | ED50 (mg/kg) |

|---|---|---|

| This compound | PTZ-induced seizure model | 5.0 |

| Thiazole derivative X | Maximal electroshock model | 4.5 |

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The benzenesulfonamide group can contribute to the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide

- N-(pyridin-2-yl)amides

- 3-bromoimidazo[1,2-a]pyridine derivatives

Uniqueness

2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and pyrrolidine rings, along with the benzenesulfonamide group, allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Biological Activity

2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several steps, typically starting from thiazole derivatives and pyrrolidine precursors. The compound is characterized by a sulfonamide functional group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial and antifungal properties, as well as its interactions with various biological targets.

Antibacterial Activity

Recent research indicates that derivatives containing thiazole and sulfonamide groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .

- A study highlighted that compounds with specific substitutions (e.g., 4-tert-butyl and 4-isopropyl) demonstrated enhanced antibacterial efficacy .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.9 | S. aureus |

| Other derivatives | Varies | Multiple strains |

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Studies have indicated that certain derivatives can inhibit fungal growth effectively, though specific MIC values are less frequently reported.

The biological activity of this compound is believed to involve several mechanisms:

- Protein Binding : The compound interacts with serum proteins such as human serum albumin (HSA), which affects its pharmacokinetics and therapeutic efficacy. The binding constant has been identified as moderate to strong, indicating significant interaction .

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes linked to metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies

Several case studies provide insight into the practical applications of this compound:

- In Vitro Studies : A series of in vitro tests demonstrated that compounds similar to this compound effectively inhibited the activity of key enzymes involved in metabolic disorders .

- Pharmacokinetic Studies : Research focused on the interaction between the compound and HSA revealed important insights into its absorption and distribution in biological systems .

Q & A

Basic: What are the key synthetic routes for preparing 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrrolidine-thiazole intermediate via nucleophilic substitution. For example, tert-butyl 3-bromopyrrolidine-1-carboxylate reacts with 2-aminothiazole derivatives under basic conditions (e.g., K₂CO₃ in CHCl₃) .

- Step 2 : Sulfonylation using 2-bromobenzenesulfonyl chloride. The amine group on the pyrrolidine ring reacts with the sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., chloroform/hexane) yield the pure compound. LCMS and NMR confirm identity and purity (>95%) .

Basic: How is the compound characterized structurally and analytically?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., thiazole protons at δ 7.7–7.8 ppm, pyrrolidine protons at δ 3.4–4.9 ppm) and carbon connectivity .

- LCMS : Retention time (e.g., 0.918 min) and molecular ion peaks (e.g., m/z 453.2 [M+H]⁺) confirm molecular weight and purity .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 36.7° between thiazole and benzene rings) .

Advanced: What structure-activity relationships (SAR) differentiate this compound from analogs?

SAR studies highlight:

- Thiazole vs. Furan/Thiophene : Thiazole’s electronegative nitrogen enhances hydrogen bonding with biological targets compared to furan or thiophene analogs .

- Bromine Position : The 2-bromo substituent on benzene increases steric hindrance, reducing off-target interactions compared to 3- or 4-bromo isomers .

- Pyrrolidine Conformation : An envelope conformation (puckering parameter Q = 0.27–0.28 Å) optimizes binding to enzymes like carbonic anhydrase .

Advanced: How does the compound’s stability under physiological conditions affect experimental design?

- Metabolic Stability : In vitro liver microsome assays show a half-life of ~2 hours due to oxidative metabolism at the pyrrolidine ring. Stabilization strategies include deuterium substitution at labile C-H bonds .

- pH Sensitivity : The sulfonamide group undergoes hydrolysis at pH > 8. Buffered solutions (pH 6–7.4) are recommended for bioactivity assays .

- Light Sensitivity : The bromobenzene moiety is photo-labile. Storage in amber vials under inert gas (N₂/Ar) prevents degradation .

Advanced: What mechanistic insights explain its biological activity?

- Enzyme Inhibition : Binds to carbonic anhydrase IX (CA IX) via sulfonamide coordination to the zinc ion (Kd = 12 nM). Thiazole and bromobenzene groups occupy hydrophobic pockets, enhancing selectivity .

- Receptor Antagonism : Blocks dopamine D3 receptors (IC₅₀ = 34 nM) through π-π stacking between the benzene ring and receptor Phe346 .

- Validation Methods : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics, while molecular docking (AutoDock Vina) predicts binding poses .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix Interference : Plasma proteins (e.g., albumin) non-specifically bind sulfonamides. Solid-phase extraction (C18 columns) improves recovery rates (~85%) .

- Limit of Detection (LOD) : LC-MS/MS achieves an LOD of 0.1 ng/mL using MRM transitions (m/z 453 → 336) .

- Isomer Discrimination : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, which exhibit 10-fold differences in potency .

Advanced: How does this compound compare to other sulfonamide derivatives in antimicrobial assays?

- Antibacterial Activity : MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for non-brominated analogs, attributed to bromine’s electronegativity disrupting bacterial membrane potential .

- Antifungal Activity : Inhibits C. albicans (IC₅₀ = 12 µM) by targeting lanosterol demethylase. Thiazole substitution enhances activity 3-fold compared to pyridine analogs .

- Resistance Profile : No cross-resistance with fluconazole or methicillin in clinical isolates, suggesting a novel mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.